molecular formula C12H14ClN3 B13775411 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride CAS No. 75380-60-8

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride

Cat. No.: B13775411
CAS No.: 75380-60-8
M. Wt: 235.71 g/mol
InChI Key: ZLHPJYBTSGAODR-UHFFFAOYSA-N
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Description

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrazole and benzimidazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4-methyl-1H-pyrazole with o-phenylenediamine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and benzimidazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

75380-60-8

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-3-9-8-12-14(2)10-6-4-5-7-11(10)15(12)13-9;/h4-8H,3H2,1-2H3;1H

InChI Key

ZLHPJYBTSGAODR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl

Origin of Product

United States

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